Lipophilicity Differential: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomeric Pair
The target compound (1,3,4-oxadiazole) exhibits a calculated LogP of 4.78 as reported by the supplier . Its direct 1,2,4-oxadiazole regioisomer, 3-(4-chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole (CAS 339015-55-3), is expected to have a LogP approximately 1.0 log unit higher based on the class-level observation that 1,3,4-oxadiazole isomers consistently display an order-of-magnitude lower lipophilicity (log D) compared to matched 1,2,4-oxadiazole pairs [1]. This difference translates to an approximately 10-fold lower octanol–water partition coefficient for the 1,3,4-isomer, which is consistent with the general finding that the 1,3,4-regioisomer offers superior aqueous solubility and a more favorable ADME profile [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | Calculated LogP = 4.78 (CAS 339014-28-7, 1,3,4-oxadiazole) |
| Comparator Or Baseline | Estimated LogP ≈ 5.8 for 3-(4-chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole (CAS 339015-55-3) based on the ~1.0 log unit difference reported for matched 1,3,4- vs. 1,2,4-oxadiazole pairs [1] |
| Quantified Difference | Approximately −1.0 log unit (i.e., ~10-fold lower lipophilicity for the 1,3,4-isomer) |
| Conditions | Matched molecular pair analysis of the AstraZeneca corporate collection; LogP calculated via supplier-provided computational method for the target compound [1] |
Why This Matters
The ~10-fold lower lipophilicity of the 1,3,4-oxadiazole regioisomer is a procurement-relevant differentiator because it directly impacts aqueous solubility, metabolic stability, and off-target pharmacology (e.g., hERG) in lead optimization programs [1].
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. https://doi.org/10.1021/jm2013248. View Source
